(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt
Description
(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt is a chemical compound with potential applications in various scientific fields. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-13-8-4-2-3-6(9(8)10)7(11)5-12;/h2-4,7,12H,5,11H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPQEIQLNPDNRQ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1F)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation process, which can be achieved through various metal-based methods . These methods often involve the use of difluoromethylation reagents and catalysts to introduce the fluorine atom at specific positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalysts and reaction conditions to ensure high yields and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate the effects of fluorine and methoxy groups on biological systems.
Medicine: The compound may have potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds also contain fluorine atoms and are used in various chemical reactions.
Difluoromethylated heterocycles: These compounds have similar structural features and are used in pharmaceutical and chemical research.
Uniqueness
(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt is unique due to the specific arrangement of the amino, fluorine, and methoxy groups on the phenyl ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
